2,3-Dimethylphenyl chloroformate
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Overview
Description
2,3-Dimethylphenyl chloroformate is an organic compound belonging to the class of chloroformates. It is characterized by the presence of a chloroformate group (ROC(O)Cl) attached to a 2,3-dimethylphenyl ring. Chloroformates are known for their reactivity and are commonly used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylphenyl chloroformate can be synthesized through the reaction of 2,3-dimethylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction is as follows:
2,3-Dimethylphenol+Phosgene→2,3-Dimethylphenyl chloroformate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of 2,3-dimethylphenol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and safety. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylphenyl chloroformate undergoes several types of reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonate esters, typically in the presence of a base to absorb HCl.
Carboxylic Acids: Form mixed anhydrides in the presence of a base.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2,3-Dimethylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for analysis by gas chromatography/mass spectrometry.
Bioconjugation: In the preparation of bioconjugates for biological studies.
Mechanism of Action
The mechanism of action of 2,3-dimethylphenyl chloroformate involves its reactivity as an electrophile. The chloroformate group readily reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include nucleophilic functional groups in organic molecules, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Phenyl chloroformate
- Benzyl chloroformate
Uniqueness
2,3-Dimethylphenyl chloroformate is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other chloroformates may not be as effective.
Properties
IUPAC Name |
(2,3-dimethylphenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSARZOABTYDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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